![molecular formula C36H61N5O7S B1676965 那拉普韦 CAS No. 865466-24-6](/img/structure/B1676965.png)
那拉普韦
描述
Narlaprevir (trade name Arlansa, codenamed SCH 900518) is an inhibitor of NS3/4A serine protease. It is intended for the treatment of chronic hepatitis C caused by genotype 1 virus in combination with other antiviral drugs . It is the first Russian tableted medication for the treatment of chronic hepatitis C .
Synthesis Analysis
Narlaprevir is a potent second-generation inhibitor of the HCV NS3 protease based on boceprevir . The synthesis of Narlaprevir involves the exploration of a synthetic sequence for preparation that required no silica gel purification for the entire synthesis .Molecular Structure Analysis
The molecular formula of Narlaprevir is C36H61N5O7S . The exact mass is 707.43 and the molecular weight is 707.972 . The crystal structure of SARS-CoV-2 main protease with narlaprevir has been determined .Chemical Reactions Analysis
Narlaprevir inhibits viral replication in infected host cells. The mechanism of inhibition involves reversible covalent binding of narlaprevir with NS3 protease active site via the ketoamide functional group .Physical And Chemical Properties Analysis
Narlaprevir is a solid substance . It is soluble in DMSO at a concentration of ≥ 50 mg/mL . The elemental analysis of Narlaprevir is C, 61.08; H, 8.69; N, 9.89; O, 15.82; S, 4.53 .科学研究应用
Treatment of Chronic Hepatitis C
Narlaprevir, also known by the trade name Arlansa and codenamed SCH 900518, is an inhibitor of NS3/4A serine protease . It is primarily used in the treatment of chronic hepatitis C caused by genotype 1 virus . It is often used in combination with other antiviral drugs . Notably, Narlaprevir is the first Russian tableted medication for the treatment of chronic hepatitis C .
Inhibitor of HCV NS3 Protease
Narlaprevir is a potent second-generation inhibitor of the HCV NS3 protease . This protease is based on boceprevir, another antiviral drug . Unlike boceprevir, narlaprevir is a single isoform and shows improved pharmacokinetic profile and physicochemical characteristics .
Potential Treatment for COVID-19
Recent research has shown that Narlaprevir could potentially be used in the treatment of COVID-19 . It has been found to show moderate inhibitory activity against SARS-CoV-2 Mpro, with an IC50 value of 16.11 M .
Covalent Hybrid Inhibitors of SARS-CoV-2 Main Protease
Narlaprevir has been used in the design and characterization of covalent hybrid inhibitors of SARS-CoV-2 main protease . These inhibitors, created by splicing components of hepatitis C protease inhibitors boceprevir and narlaprevir, exhibit comparable antiviral properties in vitro relative to PF-07321332 .
Research Tool in Virology
Due to its antiviral properties, Narlaprevir can be used as a research tool in virology . It can help scientists understand the mechanisms of viral replication and transcription .
Drug Repurposing
Narlaprevir’s potential for repurposing is currently being explored . As an approved drug with known safety and efficacy profiles, it could be repurposed for emergent treatment of new diseases, such as COVID-19 .
作用机制
Target of Action
Narlaprevir primarily targets the NS3/4A serine protease of the hepatitis C virus . This protease plays a crucial role in the viral life cycle, as it is responsible for processing the viral polyprotein into individual proteins that are necessary for viral replication .
Mode of Action
Narlaprevir inhibits the NS3/4A serine protease, thereby preventing the cleavage of the viral polyprotein and the formation of functional viral proteins . The mechanism of inhibition involves reversible covalent binding of narlaprevir with the active site of the NS3 protease via the ketoamide functional group . This effectively blocks the cleavage process, disrupting viral replication .
Biochemical Pathways
The inhibition of the NS3/4A serine protease by narlaprevir disrupts the normal life cycle of the hepatitis C virus. The NS3/4A serine protease is responsible for the digestion of viral polyproteins into active viral nonstructural proteins, which are critical for viral replication and transcription . By inhibiting this protease, narlaprevir prevents the formation of these nonstructural proteins, thereby inhibiting viral replication .
Pharmacokinetics
Narlaprevir is administered orally and has extensive hepatic metabolism through oxidation, reduction, and N-dealkylation, primarily involving the CYP3A4 enzyme . It has a high protein binding rate of 86.5–91.4% . The majority of the drug is excreted in the feces (81.1%), with a small amount excreted in the urine (3.14%) . These pharmacokinetic properties influence the bioavailability of narlaprevir and its effectiveness in inhibiting the hepatitis C virus.
Result of Action
The result of narlaprevir’s action is a reduction in the viral load within the patient’s body . By inhibiting the NS3/4A serine protease and disrupting the viral life cycle, narlaprevir prevents the replication of the hepatitis C virus . This leads to a decrease in the number of viral particles, reducing the severity of the infection .
Action Environment
The action of narlaprevir can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 enzyme could potentially affect the metabolism and efficacy of narlaprevir . Additionally, patient-specific factors such as age, liver function, and the presence of other diseases can also impact the effectiveness and stability of narlaprevir .
安全和危害
未来方向
Narlaprevir is a potent second-generation inhibitor of the HCV NS3 protease based on boceprevir and now is in phase III clinical trials . Unlike boceprevir, narlaprevir is a single isoform and shows improved pharmacokinetic profile and physicochemical characteristics . This suggests that Narlaprevir could have potential applications in the treatment of other diseases, such as COVID-19 .
属性
IUPAC Name |
(1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICZEKWVNZFTNZ-LFGITCQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H61N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025746 | |
Record name | Narlaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Narlaprevir | |
CAS RN |
865466-24-6 | |
Record name | Narlaprevir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865466-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Narlaprevir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865466246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Narlaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NARLAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2857LA2O07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。